1-Cyclopropyl-4-methoxybutane-1,3-dione
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Overview
Description
1-Cyclopropyl-4-methoxybutane-1,3-dione is an organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a butane-1,3-dione backbone, with a methoxy group at the fourth position. It is a liquid at room temperature and is used in various chemical research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclopropyl-4-methoxybutane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl methyl ketone with methoxyacetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Cyclopropyl-4-methoxybutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the dione to corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of various substituted derivatives.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with potential biological activity.
Scientific Research Applications
1-Cyclopropyl-4-methoxybutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-methoxybutane-1,3-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. Its cyclopropyl group provides unique steric and electronic properties, influencing its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-Cyclopropyl-4-methoxybutane-1,3-dione can be compared with similar compounds such as:
1-Cyclopropyl-4-hydroxybutane-1,3-dione: This compound has a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
1-Cyclopropyl-4-ethoxybutane-1,3-dione: The ethoxy derivative exhibits variations in physical and chemical properties due to the presence of a longer alkyl chain.
1-Cyclopropyl-4-methylbutane-1,3-dione: The methyl derivative lacks the oxygen functionality, resulting in distinct chemical behavior and applications.
Properties
IUPAC Name |
1-cyclopropyl-4-methoxybutane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-5-7(9)4-8(10)6-2-3-6/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGNWSGDQHXYTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)CC(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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